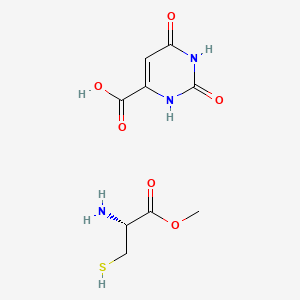
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a compound with the molecular formula C9H13N3O6S and a molecular weight of 291.28102 . This compound is known for its unique structure, which combines elements of cysteine and pyrimidine, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of methyl (2R)-2-amino-3-sulfanylpropanoate with a pyrimidine derivative under controlled conditions . The reaction is carried out in a dry solvent, such as acetone, with the addition of a methanolic solution of hydrochloric acid. The mixture is stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group in the cysteine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include disulfides, dihydropyrimidine derivatives, and various substituted cysteine derivatives. These products can have different properties and applications depending on the specific reaction conditions used.
科学的研究の応用
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving cysteine and pyrimidine derivatives.
作用機序
The mechanism of action of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions lead to various biological effects, including neuroprotection and anti-inflammatory activity.
類似化合物との比較
Similar Compounds
Similar compounds to O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate include:
Isoquinoline, 1,2,3,4-tetrahydro-: A compound with a similar tetrahydropyrimidine structure.
Methyl (2R)-2-amino-3-sulfanylpropanoate: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of cysteine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
94314-00-8 |
|---|---|
分子式 |
C9H13N3O6S |
分子量 |
291.28 g/mol |
IUPAC名 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;methyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H4N2O4.C4H9NO2S/c8-3-1-2(4(9)10)6-5(11)7-3;1-7-4(6)3(5)2-8/h1H,(H,9,10)(H2,6,7,8,11);3,8H,2,5H2,1H3/t;3-/m.0/s1 |
InChIキー |
ZVCBBVSXQDAGFX-HVDRVSQOSA-N |
異性体SMILES |
COC(=O)[C@H](CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
正規SMILES |
COC(=O)C(CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


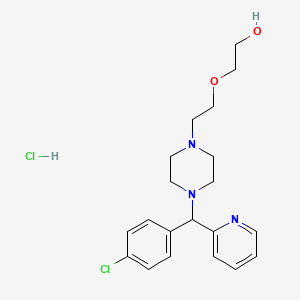
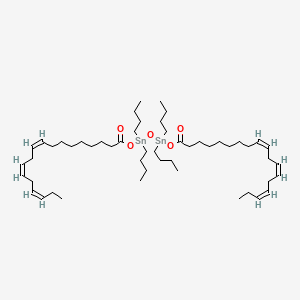
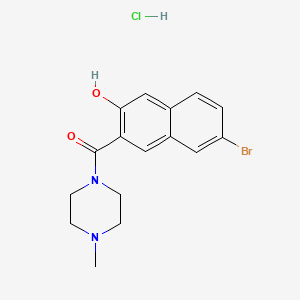
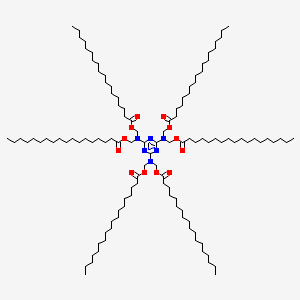
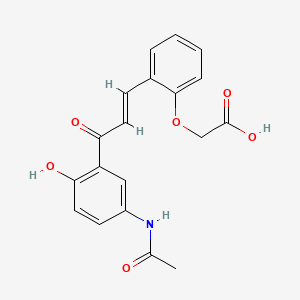
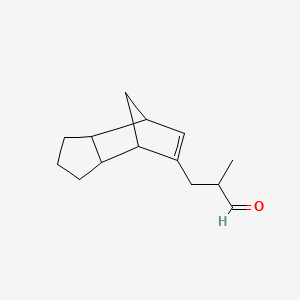
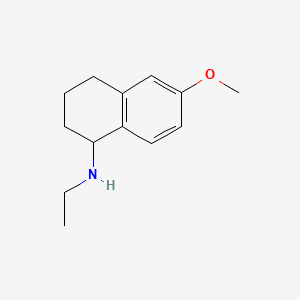
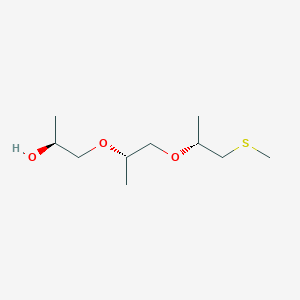
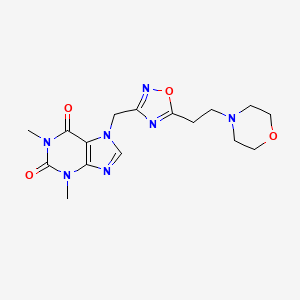
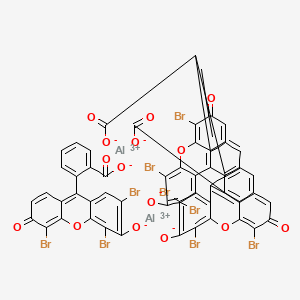
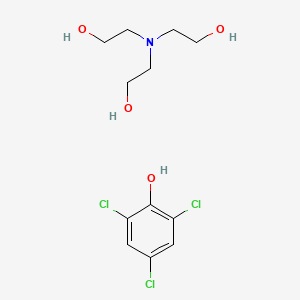
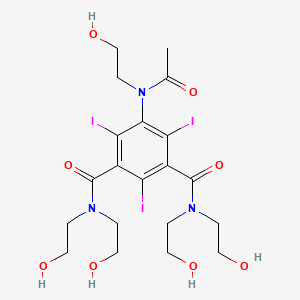
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

